molecular formula C15H13ClN2OS B2776534 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338777-97-2

7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No. B2776534
CAS RN: 338777-97-2
M. Wt: 304.79
InChI Key: XNKGDDGQRYAYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This particular compound has a chlorine atom (Cl) attached to the 7th position of the benzothiazine ring.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has demonstrated antimicrobial properties . Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s structural features, such as the chlorine substitution at the 7th position, contribute to its antimicrobial activity.

AMPA Receptor Modulation

In addition, some derivatives of this scaffold act as positive allosteric modulators of AMPA receptors . These receptors are involved in synaptic transmission and memory processes.

Catalytic Applications

Interestingly, related compounds have been used as catalysts in organic synthesis reactions, demonstrating their versatility .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

A review on the novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally related to 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, highlights the progress in the chemistry and outlines various pharmacological activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The review suggests that variations of 3-substituents represent the main focus of workers in the search for improved biological activity . This could potentially guide future research directions for 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide.

properties

IUPAC Name

7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGDDGQRYAYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.